molecular formula C21H19NO3 B15098098 Ethyl 4-(2-naphthylacetylamino)benzoate

Ethyl 4-(2-naphthylacetylamino)benzoate

Cat. No.: B15098098
M. Wt: 333.4 g/mol
InChI Key: OXPITJDYUFCZRN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-naphthylacetylamino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized through the esterification process, which involves the reaction of an acid with an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-naphthylacetylamino)benzoate typically involves the esterification of 4-(2-naphthylacetylamino)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis. This method allows for the optimization of reaction time and sequences, resulting in high conversion and selectivity. Continuous-flow systems are advantageous for large-scale production as they offer better control over reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-naphthylacetylamino)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 4-(2-naphthylacetylamino)benzoic acid and ethanol.

    Reduction: The ester can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to the corresponding alcohol.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Hydrolysis: 4-(2-naphthylacetylamino)benzoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Ethyl 4-(2-naphthylacetylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-naphthylacetylamino)benzoate involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Ethyl 4-(2-naphthylacetylamino)benzoate can be compared with other similar compounds such as benzocaine, tetracaine, and pramocaine. These compounds also belong to the ester class and are used as local anesthetics. this compound is unique due to its specific molecular structure, which may confer different pharmacological properties and potency.

List of Similar Compounds

  • Benzocaine
  • Tetracaine
  • Pramocaine
  • Procaine
  • Butamben

This compound stands out due to its unique naphthylacetylamino group, which may offer distinct advantages in terms of efficacy and safety in its applications.

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 4-[(2-naphthalen-1-ylacetyl)amino]benzoate

InChI

InChI=1S/C21H19NO3/c1-2-25-21(24)16-10-12-18(13-11-16)22-20(23)14-17-8-5-7-15-6-3-4-9-19(15)17/h3-13H,2,14H2,1H3,(H,22,23)

InChI Key

OXPITJDYUFCZRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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